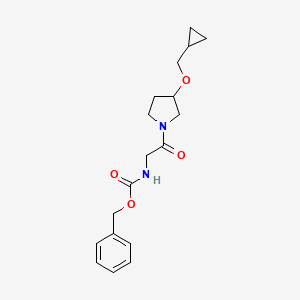

Benzyl (2-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a carbamate derivative, which are often used in medicinal chemistry due to their versatile biological activities . The pyrrolidine ring in the structure is a common feature in many biologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrrolidine derivatives are often synthesized from different cyclic or acyclic precursors .Molecular Structure Analysis

The pyrrolidine ring in the structure is a five-membered ring with one nitrogen atom . This ring is non-planar, which allows for increased three-dimensional coverage, a phenomenon called “pseudorotation” .Applications De Recherche Scientifique

Organic Synthesis and Catalysis

A practical large-scale synthesis of bioactive molecule intermediates demonstrates the importance of compounds like "Benzyl (2-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate" in developing efficient synthetic routes. For instance, Kotian et al. (2005) detailed a synthesis approach for (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, highlighting the application of 1,3-dipolar cycloaddition reactions, which are pivotal in synthesizing various bioactive molecules (Kotian, Lin, El-Kattan, & Chand, 2005).

Catalytic Applications

The work by Zhang et al. (2006) on the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, demonstrating the substrate's versatility, including its tolerance for various substitutions, underscores the potential catalytic applications of related compounds. This study reflects the broader research interest in utilizing such compounds for catalytic transformations, leading to novel synthetic pathways (Zhang, Liu, Kinder, Han, Qian, & Widenhoefer, 2006).

Antitumoral Agents

Silva et al. (2012) reported on the ab initio crystal structure determination of chain-functionalized pyrroles, which are considered important active candidates as antitumoral agents. This research emphasizes the medicinal chemistry aspect, where structural elucidation forms the basis for understanding the activity and optimizing the efficacy of potential drug candidates (Silva, López‐Tosco, Tejedor, García‐Tellado, & González-Platas, 2012).

Photocatalytic Degradation

In the context of environmental science, the study by Maillard-Dupuy et al. (1994) on the TiO2 photocatalytic degradation of pyridine illustrates the application of photocatalysis in water treatment. While not directly related to "this compound," it showcases the broader chemical research into pyrrolidine derivatives for environmental applications (Maillard-Dupuy, Guillard, Courbon, & Pichat, 1994).

Propriétés

IUPAC Name |

benzyl N-[2-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4/c21-17(20-9-8-16(11-20)23-12-15-6-7-15)10-19-18(22)24-13-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSHYWMYRBJZATE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2CCN(C2)C(=O)CNC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chlorobenzyl)-4-(3,4-dimethoxyphenethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2696248.png)

![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-(pyridin-2-yl)piperazine](/img/structure/B2696252.png)

![2-Chloro-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-3-fluoropyridine](/img/structure/B2696257.png)

![N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methylbenzenesulfonamide](/img/structure/B2696267.png)

![(2-Aminoethyl)[(4-methoxyphenyl)methyl]methylamine dihydrochloride](/img/structure/B2696270.png)